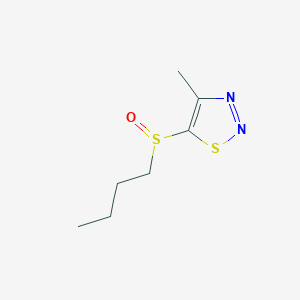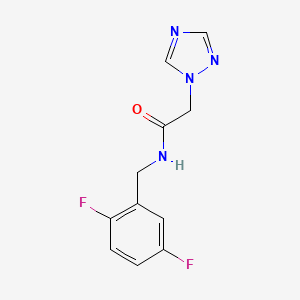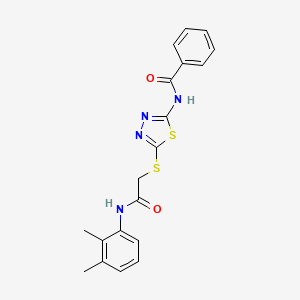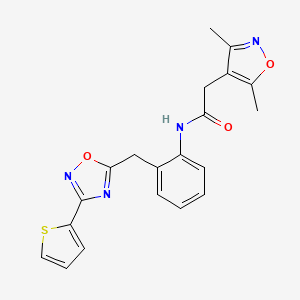![molecular formula C27H20ClN5O3S B2493499 ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate CAS No. 352662-78-3](/img/structure/B2493499.png)
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of highly specialized chemicals known for their intricate molecular structures and potential for various applications, particularly in medicinal chemistry and materials science. Such compounds are synthesized through complex organic reactions, aiming at achieving specific chemical functionalities and structural frameworks.
Synthesis Analysis
The synthesis of complex heterocyclic compounds, such as the one described, typically involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. Studies like those by Gomaa and Ali (2020) and others provide insights into the synthesis of heterocyclic compounds that may share similar structural features or synthetic pathways with the compound of interest (Gomaa & Ali, 2020).
Molecular Structure Analysis
Analysis of molecular structure is fundamental to understanding the chemical and physical properties of a compound. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are typically employed to elucidate the structure of complex molecules. While specific analyses of the compound were not found, the methodologies apply universally across chemical research.
Chemical Reactions and Properties
The chemical reactivity and properties of such a compound would be influenced by its functional groups and molecular structure. For instance, the presence of cyano and amino groups could impart reactivity towards nucleophilic and electrophilic agents, respectively. Research on similar compounds, like the work on pyrazolines by Govindaraju et al. (2012), offers insights into the reactivity and potential applications of such heterocyclic compounds (Govindaraju et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate demonstrates significant versatility in chemical reactions. It can be transformed into various derivatives such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, pyrano[2,3-b]pyridine, 1,8-diazanaphthalene, and pyrano[2,3-d]pyridine when treated with reagents like malononitrile, hydrazine hydrate, hydroxylamine hydrochloride, (arylmethylene)malononitrile, cyanoacetamide, and acetic anhydride (Harb, Hesien, Metwally, & Elnagdi, 1989).
Functionalization and Synthesis of Derivatives
This compound has been used to synthesize pyrano[2,3-d]pyrimidine scaffolds. Different reagents like formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide were used to generate six new pyrano[2,3-d]pyrimidine derivatives (El‐Sayed et al., 2021).
Antimicrobial and Antioxidant Properties
Certain derivatives synthesized from this compound have demonstrated potential antimicrobial and antioxidant properties. These include substituted pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, pyrano-pyrimidines and multi-substituted γ-pyrans synthesized using this compound have exhibited promising antioxidant activities (El-bayouki et al., 2014).
Application in Dye Synthesis
The compound has been employed in the synthesis of disperse dyes, specifically in the complexation with metals like Cu, Co, Zn. These dyes have been applied to fabrics such as polyester and nylon, showing good levelness and fastness properties (Abolude et al., 2021).
Theoretical Characterization and Supra-Molecular Assemblies
The compound has also been the subject of theoretical characterization using density functional theory (DFT) calculations. Studies have focused on the interesting supra-molecular assemblies formed in the solid state of derivatives of this compound, particularly analyzing the unconventional π–hole interactions (Chowhan et al., 2020).
Corrosion Inhibition Studies
In the field of materials science, derivatives of this compound have been studied for their potential as corrosion inhibitors. Their effectiveness in mitigating the corrosion of mild steel in acidic environments has been explored, with studies indicating good inhibition efficiency and adsorption properties (Saranya et al., 2020).
Propiedades
IUPAC Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN5O3S/c1-2-35-27(34)24-22(36-25(31)20(14-30)23(24)17-3-6-19(28)7-4-17)15-37-26-18(13-29)5-8-21(33-26)16-9-11-32-12-10-16/h3-12,23H,2,15,31H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYDJVYFTKKPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C=CC(=N3)C4=CC=NC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide](/img/structure/B2493417.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2493420.png)
![(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2493422.png)

![3-Tert-butyl-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2493427.png)
![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2493430.png)


![6-[(4-bromophenyl)methylsulfanyl]-7H-purine](/img/structure/B2493434.png)


![Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate](/img/structure/B2493438.png)